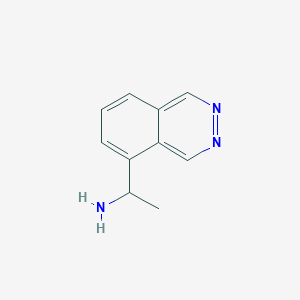
1-(Phthalazin-5-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phthalazin-5-yl)ethanamine is a compound that belongs to the class of phthalazine derivatives. . This compound is of interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phthalazin-5-yl)ethanamine typically involves the reaction of phthalazine derivatives with appropriate amines. One common method involves the reaction of phthalazine with ethanamine under controlled conditions. For instance, phthalazine can be reacted with benzyl amine in ethanol to yield various phthalazinone derivatives .
Industrial Production Methods
Industrial production methods for phthalazine derivatives often involve multi-step synthesis processes that include the use of catalysts and specific reaction conditions to ensure high yields and purity. For example, the use of diatomite-\(\hbox {SO}_ {3}\hbox {H}\) as a solid acid catalyst in a one-pot three-component condensation reaction has been reported to produce phthalazine derivatives in good to high yields .
Chemical Reactions Analysis
Types of Reactions
1-(Phthalazin-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or acetone .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phthalazinone derivatives, while substitution reactions can produce various substituted phthalazine compounds .
Scientific Research Applications
1-(Phthalazin-5-yl)ethanamine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(Phthalazin-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, phthalazine derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2) and bind to gamma-aminobutyric acid (GABA) receptors . These interactions can lead to various biological effects, such as anti-inflammatory and anticonvulsant activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(Phthalazin-5-yl)ethanamine include other phthalazine derivatives like:
Azelastin: An antihistamine used to treat allergic conditions.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent used to treat high blood pressure.
Uniqueness
This compound is unique due to its specific structure and the potential for diverse biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-phthalazin-5-ylethanamine |
InChI |
InChI=1S/C10H11N3/c1-7(11)9-4-2-3-8-5-12-13-6-10(8)9/h2-7H,11H2,1H3 |
InChI Key |
VWHUJBOKHOPVKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CN=NC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















